molecular formula C38H76O2 B1596014 Hexadecyl docosanoate CAS No. 42233-11-4

Hexadecyl docosanoate

Cat. No.: B1596014
CAS No.: 42233-11-4
M. Wt: 565 g/mol
InChI Key: UEDYHQHDUXDFGA-UHFFFAOYSA-N
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Scientific Research Applications

Hexadecyl docosanoate has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl docosanoate can be synthesized through the esterification of hexadecanol (hexadecyl alcohol) and docosanoic acid (behenic acid). The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic esterification reaction but is optimized for large-scale production. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl docosanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Hexadecanol and docosanoic acid.

    Oxidation: Shorter-chain carboxylic acids and alcohols.

    Reduction: Hexadecanol and docosanol.

Mechanism of Action

The mechanism of action of hexadecyl docosanoate in biological systems involves its incorporation into lipid bilayers, where it can influence membrane fluidity and stability. It interacts with lipid molecules through hydrophobic interactions, thereby modulating the physical properties of the membrane. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Hexadecyl docosanoate is similar to other long-chain esters, such as cetyl palmitate and stearyl stearate. it is unique in its specific combination of hexadecanol and docosanoic acid, which imparts distinct physical and chemical properties.

Similar Compounds

This compound stands out due to its specific chain length and the resulting balance of hydrophobicity and melting point, making it particularly suitable for certain industrial and pharmaceutical applications .

Properties

IUPAC Name

hexadecyl docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDYHQHDUXDFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H76O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068376
Record name Docosanoic acid, hexadecyl ester
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Molecular Weight

565.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Palmityl behenate
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CAS No.

42233-11-4
Record name Cetyl behenate
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Record name Docosanoic acid, hexadecyl ester
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Record name Docosanoic acid, hexadecyl ester
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Record name Hexadecyl docosanoate
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Record name CETYL BEHENATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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